

An In-depth Technical Guide to the Physicochemical Properties of Triethoxy-p-tolylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethoxy-p-tolylsilane*

Cat. No.: *B092550*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethoxy-p-tolylsilane is an organosilane compound of significant interest in materials science and biomedical applications due to its unique combination of a reactive triethoxysilyl group and a hydrophobic p-tolyl moiety. This technical guide provides a comprehensive overview of the core physicochemical properties of **Triethoxy-p-tolylsilane**, detailed experimental protocols for their determination, and a discussion of its key chemical transformations and applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this versatile compound.

Physicochemical Properties

The physicochemical properties of **Triethoxy-p-tolylsilane** are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, from designing surface modification protocols to predicting its reactivity and solubility.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₂ O ₃ Si	[1]
Molecular Weight	254.40 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[2]
Density	0.986 g/mL at 25 °C	[3]
Boiling Point	104-106 °C at 1.8 mmHg	[3]
Refractive Index (n ₂₀ /D)	1.464	[3]
Flash Point	> 230 °F (> 110 °C)	[3]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	triethoxy(4-methylphenyl)silane	[1]
CAS Number	18412-57-2	[2]
PubChem CID	4670738	[1]
SMILES	CCO--INVALID-LINK-- (OCC)c1ccc(C)cc1	[1]
InChIKey	PADYPAQRESYCYQZ- UHFFFAOYSA-N	[1]

Table 3: Safety Information

Hazard Statement	GHS Classification	Precautionary Statements
Causes skin irritation	Skin Irrit. 2	P264, P280, P302+P352, P332+P313, P362+P364
Causes serious eye irritation	Eye Irrit. 2	P280, P305+P351+P338, P337+P313

This safety information is based on GHS classifications and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling.[\[1\]](#)

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of liquid organosilanes like **Triethoxy-p-tolylsilane**.

Determination of Density

The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.

- Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat.
- Procedure:
 - Clean and dry the pycnometer thoroughly and determine its mass (m_0).
 - Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
 - Adjust the water level to the calibration mark, ensuring no air bubbles are present.
 - Dry the outside of the pycnometer and weigh it (m_1).
 - Empty and dry the pycnometer, then fill it with **Triethoxy-p-tolylsilane**.
 - Repeat the thermostating and weighing procedure to get the mass of the pycnometer filled with the sample (m_2).
- Calculation: The density (ρ) is calculated using the formula: $\rho_{\text{sample}} = [(m_2 - m_0) / (m_1 - m_0)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the measurement temperature.

Determination of Boiling Point

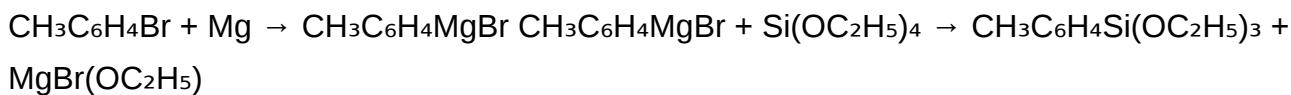
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high-boiling liquids or small sample volumes, a micro-boiling point determination method is suitable.

- Apparatus: Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube.
- Procedure:
 - Add a small amount of **Triethoxy-p-tolylsilane** to the small test tube.
 - Place the capillary tube (sealed end up) into the test tube.
 - Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
 - Heat the side arm of the Thiele tube gently.
 - Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.
 - When a rapid and continuous stream of bubbles emerges from the capillary, the liquid has reached its boiling point.
 - Record the temperature. For accuracy, allow the apparatus to cool slightly and note the temperature at which the liquid is drawn back into the capillary tube.

Determination of Refractive Index

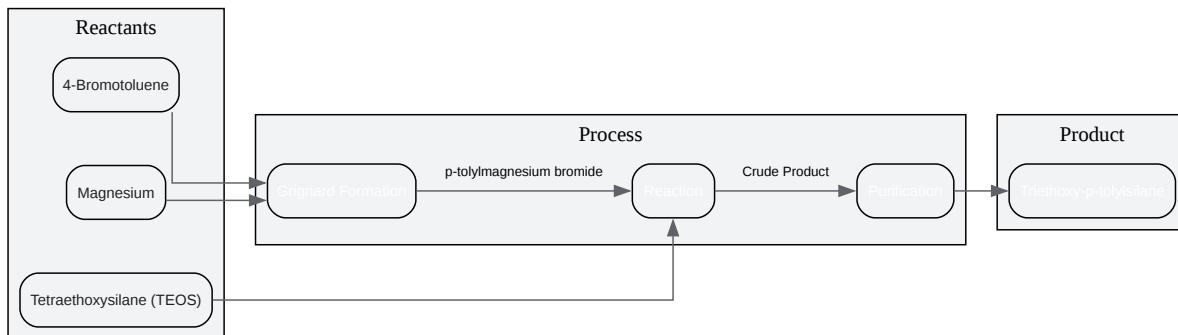
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

- Apparatus: Abbe refractometer, constant temperature water bath, light source (e.g., sodium lamp).
- Procedure:
 - Calibrate the Abbe refractometer using a standard liquid of known refractive index.
 - Ensure the prism surfaces are clean and dry.
 - Place a few drops of **Triethoxy-p-tolylsilane** onto the measuring prism.
 - Close the prisms and circulate water from the constant temperature bath (e.g., at 20 °C).


- Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Read the refractive index from the scale.

Synthesis and Reactivity

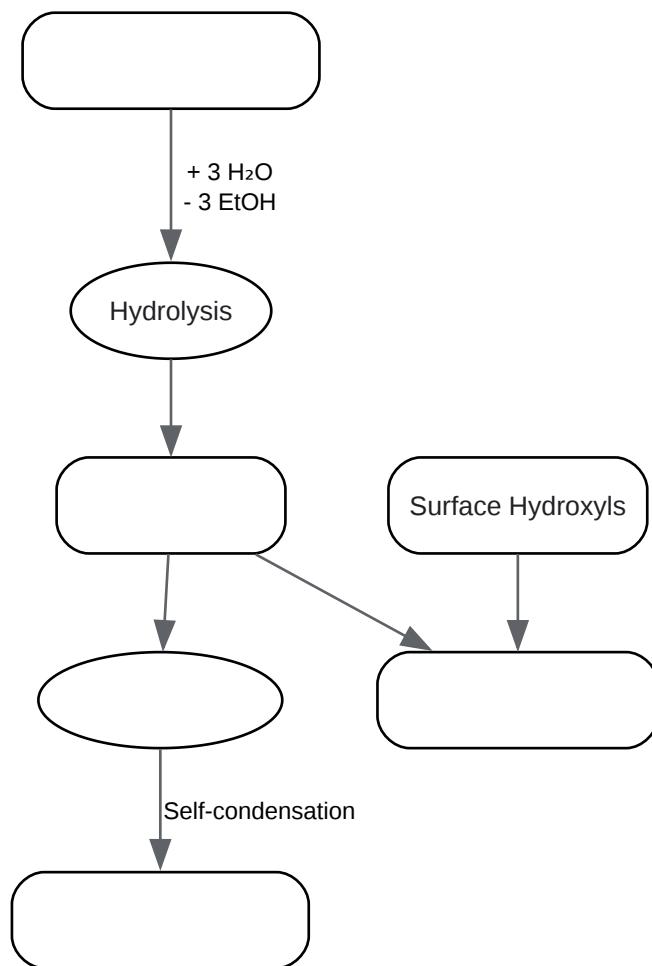
Synthesis of Triethoxy-p-tolylsilane


A common and effective method for the synthesis of aryltriethoxysilanes is the Grignard reaction.^{[2][4]} This involves the reaction of an arylmagnesium halide with tetraethoxysilane (TEOS).

Reaction Scheme:

Experimental Protocol (Adapted from a general procedure for aryltriethoxysilanes):^{[2][4][5]}

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromotoluene in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium suspension. The reaction mixture is gently refluxed until the magnesium is consumed, resulting in a solution of p-tolylmagnesium bromide.^[5]
- Reaction with Tetraethoxysilane (TEOS): The Grignard reagent solution is cooled to -30 °C.
^[2] A solution of tetraethoxysilane (3 equivalents) in anhydrous THF is added slowly to the Grignard reagent while maintaining the low temperature.^[2]
- Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by pouring it into a mixture of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **Triethoxy-p-tolylsilane**.



[Click to download full resolution via product page](#)

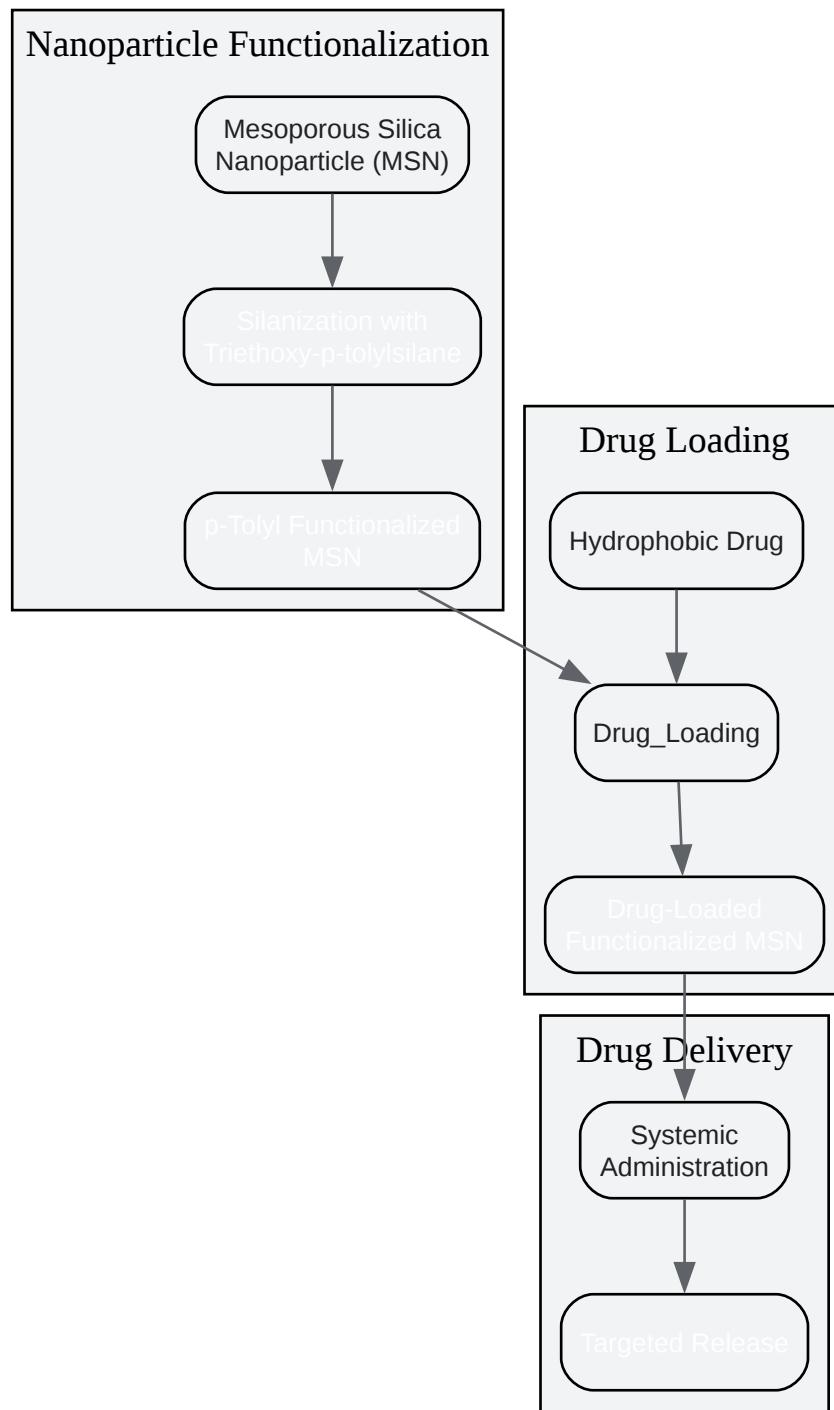
Caption: Synthesis workflow for **Triethoxy-p-tolylsilane**.

Hydrolysis and Condensation

The triethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol (Si-OH) groups. These silanols are reactive and can undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds, respectively. This reactivity is the basis for its use as a surface modifying agent.[3][6]

[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation pathway of **Triethoxy-p-tolylsilane**.


Applications in Research and Drug Development

The ability of **Triethoxy-p-tolylsilane** to modify surfaces makes it a valuable tool in drug development and biomedical research. The p-tolyl group imparts hydrophobicity, which can be exploited to alter the surface properties of materials.

Surface Modification of Nanoparticles

Triethoxy-p-tolylsilane can be used to functionalize the surface of silica-based nanoparticles, such as mesoporous silica nanoparticles (MSNs), which are widely investigated as drug delivery vehicles.^{[7][8]} The hydrophobic p-tolyl groups can modulate the interaction of the

nano**particles** with biological environments and influence drug loading and release profiles, particularly for hydrophobic drugs.

[Click to download full resolution via product page](#)

Caption: Workflow for nanoparticle-based drug delivery.

Conclusion

Triethoxy-p-tolylsilane is a valuable organosilane with well-defined physicochemical properties that make it suitable for a range of applications, particularly in surface modification. Its synthesis is achievable through established organometallic routes, and its reactivity is dominated by the hydrolysis and condensation of the triethoxysilyl group. For researchers in materials science and drug development, a thorough understanding of these properties and reactions is essential for the rational design of novel materials and therapeutic systems. This guide provides a foundational understanding to facilitate further research and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Triethoxy-p-tolylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092550#what-are-the-physicochemical-properties-of-triethoxy-p-tolylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com